N-(4-(1H-tetrazol-1-yl)phenyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide
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Description
N-(4-(1H-tetrazol-1-yl)phenyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C19H22N8O3 and its molecular weight is 410.438. The purity is usually 95%.
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Scientific Research Applications
Medical Imaging Applications
Research indicates that methoxy and fluorine analogs substituted on specific compounds, which share a similar core structure to the compound , have been synthesized and evaluated for their potency in inhibiting the binding of specific antagonists to the CB1 cannabinoid receptor. These analogs exhibited affinities comparable to reference antagonists, suggesting their potential utility in developing tracers for positron emission tomography (PET) ligands for the cerebral cannabinoid CB1 receptor, which could significantly advance medical imaging techniques (Tobiishi et al., 2007).
Receptor Binding Affinity
Further studies on the structure-activity relationships of pyrazole derivatives, including those structurally related to the compound of interest, have identified crucial structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity. These include specific substituent patterns that enhance receptor binding affinity, providing insights into designing more effective cannabinoid receptor antagonists (Lan et al., 1999).
Synthesis and Potential Biological Activities
A study outlined an efficient microwave-assisted synthesis of N-(1H-tetrazol-5-yl) derivatives of 3-methyl-1-phenyl-1H-pyrazole-5-carboxamide, demonstrating the rapid production of compounds with potential bactericidal, pesticidal, herbicidal, and antimicrobial activities. This synthesis method represents a significant advancement in the chemical synthesis of complex molecules, potentially leading to the discovery of new drugs and agricultural chemicals (Hu et al., 2011).
properties
IUPAC Name |
1-(3-methoxy-1-methylpyrazole-4-carbonyl)-N-[4-(tetrazol-1-yl)phenyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N8O3/c1-25-11-16(18(22-25)30-2)19(29)26-9-7-13(8-10-26)17(28)21-14-3-5-15(6-4-14)27-12-20-23-24-27/h3-6,11-13H,7-10H2,1-2H3,(H,21,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKZDWLIIEDKWLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)N4C=NN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N8O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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